molecular formula C26H29ClFN3O3 B2373310 3-((4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-16-9

3-((4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2373310
CAS No.: 897735-16-9
M. Wt: 485.98
InChI Key: UVLBMPCKGYEZPU-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H29ClFN3O3 and its molecular weight is 485.98. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • The compound's structure has been a subject of interest in several studies. For example, a structurally similar compound was examined through crystal structure and Hirshfeld surface analysis (Ullah et al., 2021). Additionally, the synthesis of related compounds has been explored, focusing on their structural properties and formation protocols (Wujec & Typek, 2023).

Biological Activities

  • Various derivatives of this compound have been investigated for their biological activities. For instance, certain Mannich bases related to this compound demonstrated cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (Gul et al., 2019). Another study synthesized pyran-4-one derivatives, assessing their anticonvulsant and antimicrobial activities, highlighting the therapeutic potential of these compounds (Aytemir, Çalış, & Özalp, 2004).

Pharmaceutical Synthesis

  • The compound and its derivatives have been utilized in the synthesis of various pharmaceuticals. For example, the synthesis of flunarizine, a drug used for migraines and epilepsy, involves similar compounds (Shakhmaev, Sunagatullina, & Zorin, 2016). Additionally, the metabolic pathways of similar compounds have been studied to understand their biotransformation in different species (Lavrijsen et al., 1992).

Receptor Studies

  • Research has also focused on the interaction of such compounds with various receptors. Studies have explored how compounds related to 3-((4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one affect serotonin receptors, providing insights into their potential pharmacological applications (Vickers et al., 2001).

Properties

IUPAC Name

3-[(4-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClFN3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(19-7-9-20(27)10-8-19)30-13-11-29(12-14-30)22-6-4-3-5-21(22)28/h3-10,17,25,32H,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLBMPCKGYEZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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